molecular formula C8H7BrClNO2 B12824470 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid

2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid

Cat. No.: B12824470
M. Wt: 264.50 g/mol
InChI Key: NGDHUMZLBHIKBP-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-amino-3-bromo-5-chlorobenzene.

    Step 1 - Halogenation: The starting material undergoes halogenation to introduce the bromo and chloro substituents if they are not already present.

    Step 2 - Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Step 3 - Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to dehalogenation.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenylacetic acids depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic acids on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino, bromo, and chloro groups allows for diverse interactions at the molecular level, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-bromo-5-fluorophenyl)acetic acid
  • 2-(4-Amino-3-bromo-5-iodophenyl)acetic acid
  • 2-(4-Amino-3-chloro-5-bromophenyl)acetic acid

Uniqueness

2-(4-Amino-3-bromo-5-chlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the presence of both bromo and chloro substituents may enhance its reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13)

InChI Key

NGDHUMZLBHIKBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)CC(=O)O

Origin of Product

United States

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